Isobutanol

Catalog No.
S564967
CAS No.
78-83-1
M.F
C4H10O
(CH3)2CHCH2OH
C4H10O
M. Wt
74.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutanol

CAS Number

78-83-1

Product Name

Isobutanol

IUPAC Name

2-methylpropan-1-ol

Molecular Formula

C4H10O
(CH3)2CHCH2OH
C4H10O

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3

InChI Key

ZXEKIIBDNHEJCQ-UHFFFAOYSA-N

SMILES

CC(C)CO

Solubility

50 to 100 mg/mL at 61° F (NTP, 1992)
1.15 M
85 mg/mL at 25 °C
In water, 66.5-90.9 g/L at 25 °C
In water, 8.5X10+4 mg/L at 25 °C
Solubility in water at 20 °C: 8.5 wt%
Soluble in carbon tetrachloride
10% in water at 20 °C, 10% in acetone, 10% in ether, 10% in alcohol
Miscible with alcohol and ether
Solubility in water, g/100ml at 20 °C: 8.7
miscible with alcohol, ether; soluble in water 1 ml in 140 ml
10%

Synonyms

2-methyl-1-propanol, isobutanol, isobutyl alcohol, isobutyl alcohol, aluminum salt, isobutyl alcohol, sodium salt, isobutyl alcohol, titanium (+4) salt

Canonical SMILES

CC(C)CO

Isobutanol is a four-carbon, branched-chain alcohol with the formula (CH₃)₂CHCH₂OH []. It is a colorless liquid with a characteristic odor []. Produced industrially through the carbonylation of propylene [], isobutanol holds promise as a next-generation biofuel due to its advantages over ethanol, such as lower water absorption, higher energy density, and compatibility with existing fuel infrastructure [].


Molecular Structure Analysis

The key feature of isobutanol's structure is the presence of a branched alkyl chain. The central carbon atom (C2) bonds with three other carbon atoms: one methyl group (CH₃) and a two-carbon chain ending with a hydroxyl group (OH) []. This branched structure influences various properties of the molecule, including its solubility and reactivity [].


Chemical Reactions Analysis

Synthesis

Isobutanol is primarily synthesized through the hydroformylation of propylene, a process involving the reaction of propylene (CH₃CH=CH₂) with carbon monoxide (CO) and hydrogen (H₂) in the presence of a cobalt or rhodium catalyst []. This reaction produces a mixture of isobutyraldehyde and butyraldehyde, which are then hydrogenated to their respective alcohols (isobutanol and butanol) [].

Balanced chemical equation for hydroformylation:

CH₃CH=CH₂ + CO + H₂ → CH₃CH₂CH₂CHO + CH₃CH(CH₃)CHO (isobutyraldehyde & butyraldehyde) []

Other relevant reactions

Isobutanol can undergo esterification reactions with carboxylic acids to form esters, which are widely used as solvents and fragrances []. Additionally, isobutanol can be dehydrogenated to produce isobutyraldehyde, an important intermediate in the production of various industrial chemicals [].


Physical And Chemical Properties Analysis

  • Melting point: -89 °C []
  • Boiling point: 108 °C []
  • Density: 802 kg/m³ []
  • Solubility: Slightly soluble in water (2.6 g/L at 25 °C) [], miscible with most organic solvents [].
  • Stability: Relatively stable under normal storage conditions [].

Mechanism of Action (not applicable)

Isobutanol does not have a specific biological function and therefore lacks a defined mechanism of action. However, its interaction with biological membranes and its solvent properties are being explored in scientific research [].

  • Flammability: Isobutanol is a flammable liquid with a flash point of 27 °C [].
  • Toxicity: Isobutanol is moderately toxic upon inhalation, ingestion, or skin contact []. Exposure can cause irritation of the eyes, respiratory tract, and skin [].
  • Safety precautions: Proper personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection should be worn when handling isobutanol []. Ensure adequate ventilation and avoid contact with skin and eyes [].

Biofuel Production:

  • Alternative Fuel Source: Isobutanol is considered a promising alternative fuel due to its superior properties compared to ethanol. It boasts a higher energy density , lower vapor pressure, and better blending compatibility with gasoline .
  • Sustainable Production: Research is ongoing to develop efficient and sustainable methods for producing isobutanol using renewable resources. This includes microbial fermentation using engineered strains of bacteria and yeast as well as exploring the potential of photosynthetic production in cyanobacteria .

Industrial Applications:

  • Chemical Feedstock: Isobutanol serves as a valuable starting material for various industrial chemicals. It can be converted into products like isobutyl acetate, used in paints and coatings, and isobutyl acrylate, a key component in synthetic rubber and adhesives .
  • Deicing Fluids: Due to its low freezing point and ability to dissolve ice, isobutanol finds application in deicing fluids for aircraft and wind turbines .

Biomedical Research:

  • Biocompatibility: Compared to other alcohols, isobutanol exhibits lower toxicity, making it a potential candidate for various biomedical applications. Research is underway to explore its use in drug delivery systems and as a solvent in biopharmaceutical processes .

Physical Description

Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100°F. Less dense than water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid with a penetrating, winey odour
Colorless, oily liquid with a sweet, musty odor.

Color/Form

Colorless, oily liquid
Clear, colorless, refractive liquid

XLogP3

0.8

Boiling Point

225 °F at 760 mm Hg (NTP, 1992)
107.8 °C
108 °C
227°F

Flash Point

82 °F (NTP, 1992)
Flash points: 28 °C, closed cup; 37.78 °C, open cup
82 °F
28 °C c.c.
82°F

Vapor Density

2.55 (NTP, 1992) (Relative to Air)
2.56 (Air = 1)
Relative vapor density (air = 1): 2.55
2.55

Density

0.802 at 68 °F (USCG, 1999)
0.8018 g/cu cm at 24 °C
Relative density (water = 1): 0.80
0.799-0.801
0.80

LogP

0.76 (LogP)
0.76
log Kow = 0.76
0.8

Odor

Sweet, musty odor
Odor like that of amyl alcohol, but weaker
Penetrating, wine-like, disagreeable odor
Suffocating odor of fusel oil
Slightly suffocating; nonresidual alcoholic

Melting Point

-162 °F (NTP, 1992)
-108.0 °C
Fp -108 °
-108 °C
-108°C
-162°F

UNII

56F9Z98TEM

Related CAS

13259-29-5 (hydrochloride salt)
3453-79-0 (aluminum salt)
7425-80-1 (titanium(+4) salt)

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Use and Manufacturing

IDENTIFICATION: Isobutyl alcohol is a colorless, oily liquid. It has a sweet, musty, wine-like odor. It will readily dissolve in water. USE: Isobutyl alcohol is used as a solvent in surface coatings and adhesives. These can include lacquers, paint strippers, perfumes, cleaners and hydraulic fluid. It is also used as an intermediate in the flavor and fragrance, pharmaceutical, and pesticide industries. Isobutyl alcohol is a product of fermentation. It has also been detected in many fruits, vegetables and other food products. It is an acceptible food additive. EXPOSURE: People that work in industries where products containing isobutyl alcohol are used will have the highest exposure. These could include the painting industry, the petroleum spirit processing industry, or industries using isobutyl alcohol as a general solvent. This exposure is due to breathing isobutyl alcohol vapors. Isobutyl alcohol is naturally present at low levels in fruits, vegetables, and most alcoholic beverages. Isobutyl alcohol can be found in surface waters and air. It breaks down in air. It is expected to evaporate from soil and water surfaces. Isobutyl alcohol that remains in soil or water will be broken down by microorganisms. It is not expected to build up in aquatic organisms. RISK: Isobutyl alcohol, in the liquid or vapor phase, can cause eye or skin irritation in humans. Signs of central nervous system depression and decreased body weight were the only adverse effects found in rats given high doses of isobutyl alcohol by mouth for 13 weeks. The potential for isobutyl alcohol to cause cancer in humans has not been assessed by the U.S. EPA IRIS Program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program. (1-6; SRC; 2014)

Mechanism of Action

The limited isobutanol tolerance of Escherichia coli is a major drawback during fermentative isobutanol production. Different from classical strain engineering approaches, this work was initiated to improve E. coli isobutanol tolerance from its transcriptional level by engineering its global transcription factor cAMP receptor protein (CRP). Random mutagenesis libraries were generated by error-prone PCR of crp, and the libraries were subjected to isobutanol stress for selection. Variant IB2 (S179P, H199R) was isolated and exhibited much better growth (0.18/hr) than the control (0.05/hr) in 1.2% (v/v) isobutanol (9.6g/L). Genome-wide DNA microarray analysis revealed that 58 and 308 genes in IB2 had differential expression (>2-fold, p< 0.05) in the absence and presence of 1% (v/v) isobutanol, respectively. When challenged with isobutanol, genes related to acid resistance (gadABCE, hdeABD), nitrate reduction (narUZYWV), flagella and fimbrial activity (lfhA, yehB, ycgR, fimCDF), and sulfate reduction and transportation (cysIJH, cysC, cysN) were the major functional groups that were up-regulated, whereas most of the down-regulated genes were enzyme (tnaA) and transporters (proVWX, manXYZ). As demonstrated by single-gene knockout experiments, gadX, nirB, rhaS, hdeB, and ybaS were found associated with strain isobutanol resistance. The intracellular reactive oxygen species (ROS) level in IB2 was only half of that of the control when facing stress, indicating that IB2 can withstand toxic isobutanol much better than the control.
Escherichia coli has been engineered to produce isobutanol, with titers reaching greater than the toxicity level. However, the specific effects of isobutanol on the cell have never been fully understood. Here, /researchers/ aim to identify genotype-phenotype relationships in isobutanol response. An isobutanol-tolerant mutant was isolated with serial transfers. Using whole-genome sequencing followed by gene repair and knockout, /researchers/ identified five mutations (acrA, gatY, tnaA, yhbJ, and marCRAB) that were primarily responsible for the increased isobutanol tolerance. /They/ successfully reconstructed the tolerance phenotype by combining deletions of these five loci, and identified glucosamine-6-phosphate as an important metabolite for isobutanol tolerance, which presumably enhanced membrane synthesis. The isobutanol-tolerant mutants also show increased tolerance to n-butanol and 2-methyl-1-butanol, but showed no improvement in ethanol tolerance and higher sensitivity to hexane and chloramphenicol than the parental strain. These results suggest that C4, C5 alcohol stress impacts the cell differently compared with the general solvent or antibiotic stresses. Interestingly, improved isobutanol tolerance did not increase the final titer of isobutanol production.

Vapor Pressure

10 mm Hg at 71.1 °F ; 9 mm Hg at 68° F (NTP, 1992)
10.45 mmHg
10.4 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.2
9 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

78-83-1
68989-27-5

Wikipedia

Isobutyl alcohol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

... Produced by fermentation of carbohydrates.
From isobutylene; by reduction of isobutyraldehyde with sodium amalgam or in the presence of a catalyst; by fermentation of isobutyraldehyde.
Commercial isobutyl alcohol is made almost exclusively from the hydrogenation of isobutyraldehyde obtained by the hydroformylation of propylene. However, this alcohol is also commonly obtained as a coproduct in the Fischer Tropsch synthesis of methanol.
By-product of synthetic methanol production, purified by rectification.
For more Methods of Manufacturing (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Services
Transportation equipment manufacturing
Wholesale and retail trade
1-Propanol, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1401, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: isobutyl alcohol; Matrix: air; Detection Limit: 0.01 mg/sample.
Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: isobutyl alcohol; Matrix: air; Detection Limit: Not reported.
AOAC Method 968.09. Alcohols (higher) and ethyl acetate in distilled liquors. Gas chromatographic method.
AOAC Method 972.10. Alcohols (higher) and ethyl acetate in distilled liquors. Altenative gas chromatographic method.
For more Analytic Laboratory Methods (Complete) data for ISOBUTYL ALCOHOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

The detection of isobutanol in 50-100 uL blood serum is performed by capillary gas chromatograpy. Detection limit is 10 ug/L.
Cyclic amines, ketones, and alcohols were extracted from urine samples with dichloromethane, separated by gas chromatography, and quantitatively determined from standard curves based on peak heights relative to those of alkanes used as internal standard. Isobutyl- and isoamylamines and alcohols could also be separated by gas chromatography.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carfully resealed and kept upright to prevent leakage.
Keep away from heat and open flame.

Interactions

Industrial exposure to mixed vapors of butyl acetate & isobutyl alcohol has caused vacuolar keratitis in several workers, but it is not known which of the substances was responsible.
Potentiation of carbon tetrachloride toxicity by aliphatic alcohols was measured by the elevation of serum glutamic oxalacetic transaminase activity. Ethanol, isopropyl alcohol, sec-butyl alcohol, and tert-butyl alcohol had a marked potentiating action. On an equimolar basis, sec-butyl alcohol and tert-butyl alcohol were more effective as potentiators than butyl alcohol and iso-butyl alcohol.
Metabolism in vivo of isobutanol, even in low concn, was markedly inhibited by simultaneous oxidation of ethanol.
Adding 1 g/l0 L of propan-1-ol, propan-2-ol, butan-1-ol, butan-2-ol, isobutanol to 40% ethanol in orange juice lowered and delayed blood ethanol max in 10 20-30 yr-old men who drank 3.75 mL/kg of synthetic beverage.

Stability Shelf Life

Heat /contributes to instability/

Dates

Modify: 2023-08-15

Quantification of Branched-Chain Alcohol-Based Biofuels and Other Fermentation Metabolites via High-Performance Liquid Chromatography

Weerawat Runguphan, Kanokarn Kocharin
PMID: 34009583   DOI: 10.1007/978-1-0716-1323-8_5

Abstract

As the consequences of climate change become apparent, metabolic engineers and synthetic biologists are exploring sustainable sources for transportation fuels. The design and engineering of microorganisms to produce bio-gasoline and other biofuels from renewable feedstocks can significantly reduce dependence on fossil fuels as well as lower the emissions of greenhouse gases. A significant amount of research over the past two decades has led to the development of microbial strains for the production of advanced fuel compounds. Crucial to these efforts are robust methods to quantify the amount of the biofuel compound being produced as well as the other metabolites that might be present during fermentation. Here, we provide a protocol for the quantification of branched-chain alcohols, specifically isobutanol and isopropanol, using high-performance liquid chromatography (HPLC).


Modeling postmortem ethanol production by C. albicans: Experimental study and multivariate evaluation

Glykeria Velivasi, Hercules Sakkas, Nikolaos Kourkoumelis, Vassiliki A Boumba
PMID: 33993011   DOI: 10.1016/j.forsciint.2021.110809

Abstract

In previous research, we modeled the ethanol production by certain bacteria under controlled experimental conditions in an attempt to quantify the production of microbial postmortem ethanol in cases where other alcohols were co-detected. This contribution on the modeling of postmortem ethanol production by Candida albicans is complementary to these previous studies. Τhis work aimed to study ethanol, higher alcohols (1-propanol, isobutanol, 2-methyl-1-butanol and 3-methyl-1-butanol), and 1-butanol production by Candida albicans: (i) in different culture media (Brain Heart Infusion, BHI and, Sabouraud Dextrose Broth, SDB), (ii) under mixed aerobic/anaerobic or strict anaerobic conditions, and (iii) at different temperatures (37 °C, 25 °C and, 4 °C), and develop simple mathematical models, resulted from fungal cultures at 25 °C, to predict the microbially produced ethanol in correlation with the other alcohols. The applicability of the models was tested in the C. albicans cultures in BHI and SDB media at 37 °C, in denatured human blood at 25 °C, acidic and neutral with different concentrations of additional glucose, in acidic denatured blood diluted with dextrose solution and in blood from autopsy cases. The received results indicated that the C. albicans models could apply in cases where yeasts have been activated in blood with elevated glucose levels. Overall, the in vitro ethanol production by C. albicans in blood depended on temperature, time, glucose (or carbohydrate) content, pH of the medium and endogenous changes in the medium composition through time. Our results showed that methyl-butanol is the most significant indicator of fungal ethanol production, followed by the equally important isobutanol and 1-propanol in qualitative and quantitative terms.


Morphology and transport properties of membranes obtained by coagulation of cellulose solutions in isobutanol

Igor S Makarov, Lyudmila K Golova, Markel I Vinogradov, Maria V Mironova, Tatyana S Anokhina, Nаtalia A Arkharova
PMID: 33357926   DOI: 10.1016/j.carbpol.2020.117472

Abstract

The evolution of structural-morphological transformations of cellulose membranes obtained from solutions in N-methylmorpholine-N-oxide through various temperature isobutanol coagulation baths and subsequent treatment with water and their transport properties were studied. Using SEM, it was found that during coagulation in water and drying of the membranes, a uniform monolithic microheterogeneous texture was formed. The replacement of an aqueous precipitation bath with an isobutanol one leads to the formation of a porous structure with wide pore size and shape distributions. With an increase in precipitant temperature in the as-formed membrane, transverse tunnel cavities are formed with respect to the membrane-forming axis, which collapses when the membrane is washed with water, forming a dense texture with a non-uniform membrane volume. The mechanical properties of the obtained membranes were determined and a mechanism is proposed that allows their values to be correlated with structural-morphological and transport properties.


Metabolomic analysis improves bioconversion of methanol to isobutanol in Methylorubrum extorquens AM1

Zeng-Xin Ma, Min Zhang, Chang-Tai Zhang, Hui Zhang, Xu-Hua Mo, Xin-Hui Xing, Song Yang
PMID: 33595188   DOI: 10.1002/biot.202000413

Abstract

Methylorubrum extorquens AM1 can be engineered to convert methanol to value-added chemicals. Most of these chemicals derive from acetyl-CoA involved in the serine cycle. However, recent studies on methylotrophic metabolism have suggested that C3 pyruvate is a good potential precursor for broadening the types of synthesized products.
In the present study, we found that isobutanol was a model chemical that could be generated from pyruvate through a 2-keto acid pathway. Initially, the engineered M. extorquens AM1 could only produce a trace amount of isobutanol at 0.62 mgL
after introducing the heterologous 2-ketoisovalerate decarboxylase and alcohol dehydrogenase. Furthermore, the metabolomic analysis revealed that insufficient carbon fluxes through 2-ketoisovalerate and pyruvate were the key limitation steps for efficient biosynthesis of isobutanol. Based on this analysis, the titer of isobutanol was improved by over 20-fold after overexpressing alsS gene encoding acetolactate synthase and deleting ldhA gene for lactate dehydrogenase. Moreover, substituting the cell chassis with the isobutanol-tolerant strain isolated from adaptive evolution of M. extorquens AM1 further increased the production of isobutanol by 1.7-fold, resulting in the final titer of 19 mgL
in flask cultivation.
Our current findings provided promising insights into engineering methylotrophic cell factories capable of converting methanol to isobutanol or value-added chemicals using pyruvate as the precursor.


Random Chromosomal Integration and Screening Yields

David N Carruthers, Tatyana E Saleski, Scott A Scholz, Xiaoxia Nina Lin
PMID: 33236893   DOI: 10.1021/acssynbio.0c00392

Abstract

Chromosomal expression of heterologous genes offers stability and maintenance advantages over episomal expression, yet remains difficult to optimize through site-specific integration. The challenge has in large part been due to the variability of chromosomal gene expression, which has only recently been shown to be affected by multiple factors, including the local genomic context. In this work we utilize Tn5 transposase to randomly integrate a three-gene
operon encoding nonphosphotransferase sucrose catabolism into the
K-12 chromosome. Isolates from the transposon library yielded a range of growth rates on sucrose as the sole carbon source, including some that were comparable to that of
K-12 on glucose (μ
= 0.70 ± 0.03 h
). Narrowness of the growth rate distributions and faster growth compared to plasmids indicate that efficient
expression is attainable. Furthermore, enhanced growth rate upon transduction into strains that underwent adaptive laboratory evolution indicate that sucrose catabolism is not limiting to cellular growth. We also show that transduction of a
fast-growth locus into an isobutanol production strain yields high titer (7.56 ± 0.25 g/L) on sucrose as the sole carbon source. Our results demonstrate that random integration is an effective strategy for optimizing heterologous expression within the context of cellular metabolism for both fast growth and biochemical production phenotypes.


Design and Characterization of Rapid Optogenetic Circuits for Dynamic Control in Yeast Metabolic Engineering

Evan M Zhao, Makoto A Lalwani, Robert J Lovelett, Sergio A García-Echauri, Shannon M Hoffman, Christopher L Gonzalez, Jared E Toettcher, Ioannis G Kevrekidis, José L Avalos
PMID: 33232598   DOI: 10.1021/acssynbio.0c00305

Abstract

The use of optogenetics in metabolic engineering for light-controlled microbial chemical production raises the prospect of utilizing control and optimization techniques routinely deployed in traditional chemical manufacturing. However, such mechanisms require well-characterized, customizable tools that respond fast enough to be used as real-time inputs during fermentations. Here, we present OptoINVRT7, a new rapid optogenetic inverter circuit to control gene expression in
. The circuit induces gene expression in only 0.6 h after switching cells from light to darkness, which is at least 6 times faster than previous OptoINVRT optogenetic circuits used for chemical production. In addition, we introduce an engineered inducible
promoter (P
), which is stronger than any constitutive or inducible promoter commonly used in yeast. Combining OptoINVRT7 with P
achieves strong and light-tunable levels of gene expression with as much as 132.9 ± 22.6-fold induction in darkness. The high performance of this new optogenetic circuit in controlling metabolic enzymes boosts production of lactic acid and isobutanol by more than 50% and 15%, respectively. The strength and controllability of OptoINVRT7 and P
open the door to applying process control tools to engineered metabolisms to improve robustness and yields in microbial fermentations for chemical production.


Bioactivity of volatile organic compounds by Aureobasidium species against gray mold of tomato and table grape

A Di Francesco, J Zajc, N Gunde-Cimerman, E Aprea, F Gasperi, N Placì, F Caruso, E Baraldi
PMID: 33067644   DOI: 10.1007/s11274-020-02947-7

Abstract

Aureobasidium strains isolated from diverse unconventional environments belonging to the species A. pullulans, A. melanogenum, and A. subglaciale were evaluated for Volatile Organic Compounds (VOCs) production as a part of their modes of action against Botrytis cinerea of tomato and table grape. By in vitro assay, VOCs generated by the antagonists belonging to the species A. subglaciale showed the highest inhibition percentage of the pathogen mycelial growth (65.4%). In vivo tests were conducted with tomatoes and grapes artificially inoculated with B. cinerea conidial suspension, and exposed to VOCs emitted by the most efficient antagonists of each species (AP1, AM10, AS14) showing that VOCs of AP1 (A. pullulans) reduced the incidence by 67%, partially confirmed by the in vitro results. Conversely, on table grape, VOCs produced by all the strains did not control the fungal incidence but were only reducing the infection severity (< 44.4% by A. pullulans; < 30.5% by A. melanogenum, and A. subglaciale). Solid-phase microextraction (SPME) and subsequent gas chromatography coupled to mass spectrometry identified ethanol, 3-methyl-1-butanol, 2-methyl-1-propanol as the most produced VOCs. However, there were differences in the amounts of produced VOCs as well as in their repertoire. The EC
values of VOCs for reduction of mycelial growth of B. cinerea uncovered 3-methyl-1-butanol as the most effective compound. The study demonstrated that the production and the efficacy of VOCs by Aureobasidium could be directly related to the specific species and pathosystem and uncovers new possibilities for searching more efficient VOCs producing strains in unconventional habitats other than plants.


Improved production of 2,3-butanediol and isobutanol by engineering electron transport chain in Escherichia coli

Hwi-Min Jung, Jae-Ho Han, Min-Kyu Oh
PMID: 32954676   DOI: 10.1111/1751-7915.13669

Abstract

The electron transport chain (ETC) is one of the major energy generation pathways in microorganisms under aerobic condition. Higher yield of ATP can be achieved through oxidative phosphorylation with consumption of NADH than with substrate level phosphorylation. However, most value-added metabolites are in an electrochemically reduced state, which requires reducing equivalent NADH as a cofactor. Therefore, optimal production of value-added metabolites should be balanced with ETC in terms of energy production. In this study, we attempted to reduce the activity of ETC to secure availability of NADH. The ETC mutants exhibited poor growth rate and production of fermentative metabolites compared to parental strain. Introduction of heterologous pathways for synthesis of 2,3-butanediol and isobutanol to ETC mutants resulted in increased titres and yields of the metabolites. ETC mutants yielded higher NADH/NAD
ratio but similar ATP content than that by the parental strain. Furthermore, ETC mutants operated fermentative metabolism pathways independent of oxygen supply in large-scale fermenter, resulting in increased yield and titre of 2,3-butanediol. Thus, engineering of ETC is a useful metabolic engineering approach for production of reduced metabolites.


Metabolic engineering of Escherichia coli W for isobutanol production on chemically defined medium and cheese whey as alternative raw material

Katharina Novak, Juliane Baar, Philipp Freitag, Stefan Pflügl
PMID: 33068182   DOI: 10.1007/s10295-020-02319-y

Abstract

The aim of this study was to establish isobutanol production on chemically defined medium in Escherichia coli. By individually expressing each gene of the pathway, we constructed a plasmid library for isobutanol production. Strain screening on chemically defined medium showed successful production in the robust E. coli W strain, and expression vector IB 4 was selected as the most promising construct due to its high isobutanol yields and efficient substrate uptake. The investigation of different aeration strategies in combination with strain improvement and the implementation of a pulsed fed-batch were key for the development of an efficient production process. E. coli W ΔldhA ΔadhE Δpta ΔfrdA enabled aerobic isobutanol production at 38% of the theoretical maximum. Use of cheese whey as raw material resulted in longer process stability, which allowed production of 20 g l
isobutanol. Demonstrating isobutanol production on both chemically defined medium and a residual waste stream, this study provides valuable information for further development of industrially relevant isobutanol production processes.


Optogenetic control of the lac operon for bacterial chemical and protein production

Makoto A Lalwani, Samantha S Ip, César Carrasco-López, Catherine Day, Evan M Zhao, Hinako Kawabe, José L Avalos
PMID: 32895498   DOI: 10.1038/s41589-020-0639-1

Abstract

Control of the lac operon with isopropyl β-D-1-thiogalactopyranoside (IPTG) has been used to regulate gene expression in Escherichia coli for countless applications, including metabolic engineering and recombinant protein production. However, optogenetics offers unique capabilities, such as easy tunability, reversibility, dynamic induction strength and spatial control, that are difficult to obtain with chemical inducers. We have developed a series of circuits for optogenetic regulation of the lac operon, which we call OptoLAC, to control gene expression from various IPTG-inducible promoters using only blue light. Applying them to metabolic engineering improves mevalonate and isobutanol production by 24% and 27% respectively, compared to IPTG induction, in light-controlled fermentations scalable to at least two-litre bioreactors. Furthermore, OptoLAC circuits enable control of recombinant protein production, reaching yields comparable to IPTG induction but with easier tunability of expression. OptoLAC circuits are potentially useful to confer light control over other cell functions originally designed to be IPTG-inducible.


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